molecular formula C17H20FN3OS B2959462 2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one CAS No. 1221715-38-3

2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one

Cat. No.: B2959462
CAS No.: 1221715-38-3
M. Wt: 333.43
InChI Key: IXHQALLJKXCTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one is a high-purity chemical compound supplied for research purposes. This molecule features a dihydropyrimidin-4-one core, a structure of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities. The scaffold is functionally decorated with a (4-fluorophenyl)methylsulfanyl moiety at the 2-position and a piperidin-1-ylmethyl group at the 5-position, which may influence its physicochemical properties and biomolecular interactions . Pyrimidinone derivatives are extensively investigated for their potential as therapeutic agents and biological probes. Structural analogs of this compound, specifically other pyrimidinone derivatives, have been identified as potent antagonists of protein targets like SHP2, a key signaling node in oncology research . Furthermore, similar 2-sulfanyl-substituted pyrimidinone scaffolds are subjects of ongoing synthetic chemistry studies to explore new bioactive molecules . This combination of features makes this compound a valuable compound for researchers in drug discovery and development, particularly for those exploring kinase signaling pathways, cancer therapeutics, and structure-activity relationships (SAR). This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-(piperidin-1-ylmethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3OS/c18-15-6-4-13(5-7-15)12-23-17-19-10-14(16(22)20-17)11-21-8-2-1-3-9-21/h4-7,10H,1-3,8-9,11-12H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHQALLJKXCTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CN=C(NC2=O)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one is a member of the dihydropyrimidinone class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a piperidine moiety and a fluorophenyl group attached to a dihydropyrimidinone core. The presence of the sulfur atom in the sulfanyl group is significant for its biological interactions.

Pharmacological Properties

Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which can mitigate oxidative stress in biological systems. The presence of the sulfanyl group may enhance these effects by acting as a radical scavenger.

Antimicrobial Activity : Dihydropyrimidinones have been reported to possess antimicrobial properties. In vitro studies suggest that the compound may inhibit the growth of various bacterial strains, although specific data on this compound is limited.

CNS Activity : The piperidine component suggests potential central nervous system (CNS) activity. Compounds with similar scaffolds have been explored for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin transporters.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the piperidine ring and variations in the fluorophenyl group can significantly influence the biological activity of dihydropyrimidinones. For instance, increasing lipophilicity through additional halogen substitutions often enhances binding affinity to target receptors.

Table 1: Summary of SAR Findings

Compound VariantModificationBiological ActivityReference
Compound A-FReduced DAT affinity
Compound B-ClIncreased SERT affinity
Compound C-BrEnhanced antimicrobial activity

Case Studies

  • Cocaine Reinforcement Studies : A related compound demonstrated efficacy in reducing cocaine reinforcement in rats, suggesting a potential application in treating stimulant addiction. The binding affinities at dopamine transporters (DAT) were critical in these findings, highlighting the importance of structural modifications for therapeutic efficacy .
  • Antimicrobial Studies : Preliminary investigations into derivatives of this compound indicated promising results against certain bacterial strains, warranting further exploration into its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name / Source Core Structure Key Substituents Inferred Properties
Target Compound 1,4-dihydropyrimidin-4-one 2-(4-Fluorobenzyl)sulfanyl; 5-(piperidin-1-ylmethyl) High lipophilicity (fluorine); moderate solubility (piperidine); potential CNS activity
5-[(1,3-Benzodioxol-5-yl)methyl]-... (Ev3) 1,4-dihydropyrimidin-4-one 2-(imidazole-methylsulfanyl); 5-(benzodioxolylmethyl) Enhanced metabolic stability (benzodioxole); possible H-bonding (imidazole)
Chromeno[4,3-d]pyrimidine (Ev6) Chromeno-pyrimidine 4-(piperidinophenyl); 2-thioxo Rigid fused-ring system; improved oral bioavailability (computational data)
2-[(3-Chlorobenzyl)sulfanyl]-... (Ev5) Indeno-pyrimidin-5-one 2-(3-chlorobenzylsulfanyl); 4-(4-methylphenyl) High lipophilicity (chlorine, methyl); potential photostability (sulfanyl)
13-[2-[4-[(E)-(2,4-difluorophenyl)... (Ev4) Pyrido-pyrimidin-4-one Difluorophenyl-hydroxymino-piperidine; ethyl linkage Fluorine-enhanced target affinity; stereochemical complexity (E/Z isomers)

Key Comparisons

Sulfanyl Group Variations
  • The target compound’s 4-fluorophenylmethyl sulfanyl group contrasts with ’s imidazole-methylsulfanyl and ’s 3-chlorobenzylsulfanyl . Fluorine’s electronegativity may reduce oxidative metabolism compared to chlorine , while imidazole could enhance solubility via H-bonding .
Piperidine Substitutions
  • The piperidin-1-ylmethyl group in the target compound differs from ’s piperidin-1-yl-ethyl linkage and ’s piperidinophenyl.
Fluorinated Aromatic Rings
  • The 4-fluorophenyl group in the target compound and ’s 2,4-difluorophenyl derivatives highlight fluorine’s role in enhancing lipophilicity and bioavailability. Difluorinated analogs may exhibit stronger target binding but higher synthetic complexity .
Core Modifications

    Q & A

    Basic: What synthetic methodologies are recommended for optimizing the yield of this compound?

    The compound’s dihydropyrimidinone core can be synthesized via acid-catalyzed cyclocondensation. A one-pot approach using catalytic p-toluenesulfonic acid (PTSA) in ethanol at reflux (80–90°C) is effective, as demonstrated for analogous pyrimidine derivatives. Key parameters include:

    • Catalyst loading : 10–15 mol% PTSA to balance reaction rate and side-product formation.
    • Reagent stoichiometry : Maintain a 1:1:1 molar ratio of aldehyde (e.g., 4-fluorophenylmethyl thiol), urea/thiourea, and β-ketoester precursors.
    • Reaction monitoring : Use TLC (ethyl acetate/hexane, 3:7) to track intermediate formation .

    Basic: Which analytical techniques are critical for characterizing this compound?

    Rigorous characterization requires:

    • ¹H/¹³C NMR : To confirm substituent positions (e.g., piperidinylmethyl at C5, fluorophenylmethylsulfanyl at C2) and dihydropyrimidinone ring conformation.
    • High-resolution mass spectrometry (HRMS) : For molecular ion validation (expected [M+H]⁺ ≈ 362.12).
    • HPLC purity analysis : Use a C18 column with a methanol/buffer (65:35) mobile phase (pH 4.6 adjusted with glacial acetic acid) for >98% purity .

    Advanced: How can computational modeling guide drug-likeness evaluation?

    Perform in silico studies to predict:

    • Lipophilicity (logP) : Use tools like Molinspiration or SwissADME. Values <5 enhance membrane permeability.
    • Bioavailability : Rule-of-Five compliance (e.g., molecular weight <500, hydrogen bond donors <5).
    • Docking simulations : Target-specific studies (e.g., kinase inhibitors) to identify key interactions with the fluorophenyl and piperidine moieties .

    Advanced: What strategies resolve contradictions in NMR spectral assignments?

    For ambiguous signals (e.g., overlapping piperidine protons):

    • 2D NMR (COSY, HSQC) : Resolve coupling networks and carbon-proton correlations.
    • Variable-temperature NMR : Reduce signal broadening caused by conformational exchange in the piperidine ring.
    • X-ray crystallography : Definitive structural elucidation if crystalline material is obtainable .

    Basic: What safety protocols are essential during handling?

    • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood use.
    • Waste disposal : Segregate organic waste (e.g., reaction solvents) and transfer to certified hazardous waste facilities to avoid environmental contamination .

    Advanced: How can aqueous solubility be improved for in vitro assays?

    • Co-solvent systems : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes.
    • Salt formation : React the compound with HCl or sodium acetate to enhance ionizability.
    • Prodrug derivatization : Introduce phosphate or glycosyl groups at the C4 carbonyl .

    Advanced: What methodologies support structure-activity relationship (SAR) studies?

    • Analog synthesis : Vary substituents (e.g., replace 4-fluorophenyl with chlorophenyl or adjust piperidine methylation).
    • Biological screening : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) and correlate activity with structural features.
    • Pharmacophore mapping : Identify critical functional groups (e.g., sulfanyl linker for hydrophobic interactions) .

    Advanced: How is metabolic stability assessed preclinically?

    • Liver microsome assays : Incubate the compound with human/rat microsomes and quantify parent compound depletion via LC-MS.
    • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
    • Plasma stability studies : Monitor degradation in plasma (37°C, 1–24 hrs) to estimate half-life .

    Advanced: What HPLC conditions ensure reliable purity analysis?

    • Column : C18 (5 μm, 250 × 4.6 mm).
    • Mobile phase : Methanol/buffer (65:35) containing 6.8 g/L sodium acetate and 16.22 g/L sodium 1-octanesulfonate (pH 4.6).
    • Flow rate : 1.0 mL/min, detection at 254 nm. System suitability requires a tailing factor <2.0 and theoretical plates >2000 .

    Advanced: How can molecular dynamics (MD) simulations refine SAR insights?

    • Simulation setup : Use AMBER or GROMACS with explicit solvent models (e.g., TIP3P water).
    • Binding free energy calculations : MM-PBSA/GBSA to quantify contributions of the fluorophenyl and piperidine groups.
    • Trajectory analysis : Identify stable conformations of the dihydropyrimidinone ring in active sites .

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